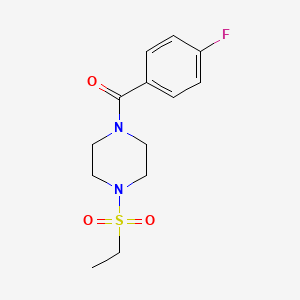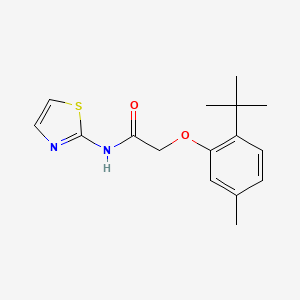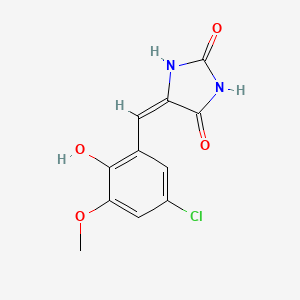![molecular formula C17H15N5O4 B5590832 N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)
N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C17H15N5O4 and its molecular weight is 353.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.11240398 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis of novel 1,2,4-triazole derivatives, including structures related to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, has demonstrated significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds exhibiting good to moderate activities against test microorganisms. This finding highlights the potential of such compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Anticancer Activities
The exploration of 1,2,4-triazoles for anticancer applications has also been a significant area of research. Shivarama Holla et al. (2003) reported the synthesis and characterization of Mannich bases derived from 1,2,4-triazoles, which were tested for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some compounds exhibited slight potency, suggesting the therapeutic potential of these derivatives in cancer treatment (Shivarama Holla, B., Veerendra, B., Shivananda, M., & Poojary, B., 2003).
Organic Synthesis Intermediates
Compounds structurally similar to this compound serve as potent intermediates in the synthesis of oxygen-functionalized aromatic compounds. Nakamura et al. (2003) described a general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, showcasing the utility of such compounds in organic synthesis and their potential in producing various functionally diverse molecules (Nakamura, S., Uchiyama, M., & Ohwada, T., 2003).
Direcciones Futuras
The future research directions for this compound could include exploring its potential biological activities, given the known activities of other triazole compounds . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
(E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c1-25-17-7-2-13(9-20-21-11-18-19-12-21)8-14(17)10-26-16-5-3-15(4-6-16)22(23)24/h2-9,11-12H,10H2,1H3/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLNAWHURXIFEE-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aS,6aS)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5590761.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5590768.png)
![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)
![3-({[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5590791.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-methylphenyl)cyclopropyl]benzamide](/img/structure/B5590807.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)
![4-(2-methoxyphenyl)-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B5590820.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5590841.png)
![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)
